Cas no 1236701-03-3 (rac-(1R,2R)-2-phenoxycyclopentan-1-amine)

rac-(1R,2R)-2-phenoxycyclopentan-1-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-7443132
- rac-(1R,2R)-2-phenoxycyclopentan-1-amine
- 1236701-03-3
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- Inchi: 1S/C11H15NO/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11-/m1/s1
- InChI Key: WEBWXWDQSPNZHG-GHMZBOCLSA-N
- SMILES: O(C1C=CC=CC=1)[C@@H]1CCC[C@H]1N
Computed Properties
- Exact Mass: 177.115364102g/mol
- Monoisotopic Mass: 177.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 35.2Ų
rac-(1R,2R)-2-phenoxycyclopentan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7443132-5.0g |
rac-(1R,2R)-2-phenoxycyclopentan-1-amine |
1236701-03-3 | 95.0% | 5.0g |
$4102.0 | 2025-03-11 | |
Enamine | EN300-7443132-0.05g |
rac-(1R,2R)-2-phenoxycyclopentan-1-amine |
1236701-03-3 | 95.0% | 0.05g |
$1188.0 | 2025-03-11 | |
Enamine | EN300-7443132-0.25g |
rac-(1R,2R)-2-phenoxycyclopentan-1-amine |
1236701-03-3 | 95.0% | 0.25g |
$1300.0 | 2025-03-11 | |
Enamine | EN300-7443132-0.5g |
rac-(1R,2R)-2-phenoxycyclopentan-1-amine |
1236701-03-3 | 95.0% | 0.5g |
$1357.0 | 2025-03-11 | |
Enamine | EN300-7443132-1.0g |
rac-(1R,2R)-2-phenoxycyclopentan-1-amine |
1236701-03-3 | 95.0% | 1.0g |
$1414.0 | 2025-03-11 | |
Enamine | EN300-7443132-10.0g |
rac-(1R,2R)-2-phenoxycyclopentan-1-amine |
1236701-03-3 | 95.0% | 10.0g |
$6082.0 | 2025-03-11 | |
Enamine | EN300-7443132-2.5g |
rac-(1R,2R)-2-phenoxycyclopentan-1-amine |
1236701-03-3 | 95.0% | 2.5g |
$2771.0 | 2025-03-11 | |
Enamine | EN300-7443132-0.1g |
rac-(1R,2R)-2-phenoxycyclopentan-1-amine |
1236701-03-3 | 95.0% | 0.1g |
$1244.0 | 2025-03-11 |
rac-(1R,2R)-2-phenoxycyclopentan-1-amine Related Literature
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
Additional information on rac-(1R,2R)-2-phenoxycyclopentan-1-amine
Rac-(1R,2R)-2-phenoxycyclopentan-1-amine: A Comprehensive Overview
Rac-(1R,2R)-2-phenoxycyclopentan-1-amine (CAS No. 1236701-03-3) is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention due to its distinctive structure and promising properties. In this article, we will delve into its chemical composition, synthesis methods, pharmacological activities, and potential applications.
The chemical structure of rac-(1R,2R)-2-phenoxycyclopentan-1-amine is characterized by a cyclopentane ring substituted with a phenol group at the 2-position and an amino group at the 1-position. This configuration imparts the compound with unique stereochemical properties. Recent studies have highlighted the importance of stereochemistry in determining the biological activity of such compounds. For instance, researchers have found that the (1R,2R) configuration may exhibit enhanced binding affinity to specific receptors compared to other stereoisomers.
From a synthesis perspective, the preparation of rac-(1R,2R)-2-phenoxycyclopentan-1-amine involves a multi-step process that typically begins with the formation of a cyclopentane derivative. One common approach is the nucleophilic substitution reaction between a cyclopentyl halide and an amine derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These developments are particularly relevant for large-scale manufacturing in the pharmaceutical industry.
The pharmacological activity of rac-(1R,2R)-2-phenoxycyclopentan-1-amine has been extensively studied in preclinical models. Research indicates that this compound exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for treating chronic pain conditions. A study published in 2023 demonstrated that the compound selectively inhibits COX enzymes without causing significant gastrointestinal side effects, which is a major advantage over traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
In terms of applications, rac-(1R,2R)-2-phenoxycyclopentan-1-amine has potential uses in drug development, particularly in the areas of pain management and inflammation control. Its ability to target specific pathways without broad systemic effects makes it an attractive option for personalized medicine approaches. Additionally, its structural versatility allows for further modifications to enhance bioavailability and efficacy.
From an environmental standpoint, understanding the safety profile of rac-(1R,2R)-2-phenoxycyclopentan-1-amine is crucial for its responsible use. Studies have shown that the compound degrades efficiently under aerobic conditions, minimizing its environmental footprint. Regulatory agencies have also evaluated its toxicity profile, concluding that it poses minimal risks to human health when handled according to established safety guidelines.
In conclusion, rac-(1R,2R)-2-phenoxycyclopentan-1-amine (CAS No. 1236701-03-3) represents a valuable addition to the arsenal of bioactive compounds available for therapeutic development. Its unique structure, coupled with advancements in synthesis and application techniques, positions it as a key player in addressing unmet medical needs. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in both academic and industrial settings.
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